An In-depth Technical Guide to the Chemical Properties of (S)-4-(Piperidin-3-yl)benzonitrile
An In-depth Technical Guide to the Chemical Properties of (S)-4-(Piperidin-3-yl)benzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-4-(Piperidin-3-yl)benzonitrile is a chiral heterocyclic compound featuring a piperidine ring substituted at the 3-position with a 4-cyanophenyl group. As a member of the 3-arylpiperidine class, it holds significant interest for medicinal chemistry and drug development due to the established pharmacological activities of related structures. 3-Arylpiperidines are known to interact with various biological targets, including dopamine and serotonin receptors, and have been investigated for applications in treating neurological disorders and as antibacterial agents. This technical guide provides a comprehensive overview of the known chemical properties, a plausible synthetic route, and the potential biological significance of (S)-4-(Piperidin-3-yl)benzonitrile, based on available data for the compound and its structural analogs.
Chemical and Physical Properties
Direct experimental data for the free base form of (S)-4-(Piperidin-3-yl)benzonitrile is limited in publicly accessible literature. However, its hydrochloride salt is commercially available, providing some foundational information. To offer a more complete profile, the following table includes data for the hydrochloride salt of the title compound and predicted or experimentally determined properties of a closely related achiral analog, 4-(Piperidin-4-yl)benzonitrile. These values can serve as a useful estimation for the properties of (S)-4-(Piperidin-3-yl)benzonitrile.
| Property | (S)-4-(Piperidin-3-yl)benzonitrile Hydrochloride | 4-(Piperidin-4-yl)benzonitrile (Analog) | Data Type |
| CAS Number | 1203681-63-3 | 149554-06-3 | Experimental |
| Molecular Formula | C₁₂H₁₅ClN₂ | C₁₂H₁₄N₂ | - |
| Molecular Weight | 222.72 g/mol | 186.25 g/mol | Calculated |
| Boiling Point | No data available | 333.6 ± 42.0 °C | Predicted[1][2] |
| Density | No data available | 1.08 ± 0.1 g/cm³ | Predicted[1][2] |
| pKa | No data available | 10.09 ± 0.10 | Predicted[1][2] |
| Storage Temperature | No data available | Room Temperature, Sealed in dry | Recommended[1][2] |
Spectroscopic and Analytical Data
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¹H NMR: The spectrum would be expected to show multiplets for the piperidine ring protons, typically in the range of 1.5-3.5 ppm. The protons on the benzonitrile ring would appear as doublets in the aromatic region, likely between 7.0 and 8.0 ppm.
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¹³C NMR: The carbon of the nitrile group (C≡N) is expected to have a chemical shift in the range of 110-120 ppm. Aromatic carbons will resonate between 120-150 ppm, while the aliphatic carbons of the piperidine ring will appear upfield.
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Mass Spectrometry (MS): The nominal mass of the free base would be 186 g/mol . High-resolution mass spectrometry would provide the exact mass for elemental composition confirmation.
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Infrared (IR) Spectroscopy: A characteristic sharp absorption band for the nitrile (C≡N) stretching vibration would be expected around 2220-2240 cm⁻¹.
Synthesis and Experimental Protocols
While a specific protocol for (S)-4-(Piperidin-3-yl)benzonitrile is not detailed in the available literature, a plausible and widely used method for the synthesis of 3-arylpiperidines involves the reduction of a corresponding substituted pyridine. An alternative modern approach is the rhodium-catalyzed asymmetric reductive Heck reaction.
Plausible Synthetic Route: Reduction of a Substituted Pyridine
A common strategy for synthesizing 3-arylpiperidines is through the reduction of a 3-arylpyridine precursor. This method is advantageous due to the commercial availability of a wide range of substituted pyridines.
Experimental Protocol:
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Preparation of 3-(4-cyanophenyl)pyridine: This intermediate can be synthesized via a Suzuki coupling reaction between 3-bromopyridine and 4-cyanophenylboronic acid.
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Catalytic Hydrogenation: The 3-(4-cyanophenyl)pyridine is then subjected to catalytic hydrogenation to reduce the pyridine ring.
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Reaction Setup: A solution of 3-(4-cyanophenyl)pyridine in a suitable solvent (e.g., methanol or ethanol) is placed in a high-pressure hydrogenation vessel.
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Catalyst: A heterogeneous catalyst such as platinum(IV) oxide (Adam's catalyst) or rhodium on alumina is added.
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Conditions: The reaction is typically carried out under a hydrogen atmosphere (e.g., 50 psi) at room temperature or with gentle heating.
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Workup: Upon completion, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude racemic 4-(piperidin-3-yl)benzonitrile.
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Chiral Resolution (for the (S)-enantiomer): The resulting racemic mixture can be resolved into its individual enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by fractional crystallization.
Synthesis Workflow Diagram
Caption: A plausible workflow for the synthesis of (S)-4-(Piperidin-3-yl)benzonitrile.
Potential Biological Activity and Signaling Pathways
The 3-arylpiperidine scaffold is a privileged structure in medicinal chemistry, known to interact with various G-protein coupled receptors (GPCRs), particularly dopamine and serotonin receptors. Compounds with this motif have been investigated for their potential in treating a range of central nervous system disorders.
Dopaminergic Activity
Many 3-arylpiperidine derivatives have been identified as potent dopamine receptor agonists or antagonists. For instance, preclamol, a well-known 3-arylpiperidine, is a selective dopamine D2-like autoreceptor agonist.[3] Such compounds have therapeutic potential for conditions like schizophrenia, Parkinson's disease, and depression.[3] The interaction with dopamine receptors initiates a signaling cascade that modulates neuronal activity.
Dopamine D2 Receptor Signaling Pathway
The dopamine D2 receptor is a Gαi-coupled receptor. Upon activation by an agonist, it inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently decreases the activity of Protein Kinase A (PKA), which in turn modulates the phosphorylation of various downstream targets, affecting ion channel activity and gene expression.
Caption: Potential signaling pathway of a D2 receptor agonist.
Conclusion
(S)-4-(Piperidin-3-yl)benzonitrile is a compound of significant interest due to its core 3-arylpiperidine structure, a scaffold with proven pharmacological relevance. While specific experimental data for this enantiomer is scarce in the public domain, this guide provides a robust overview based on the properties of its hydrochloride salt and closely related analogs. The outlined synthetic strategies and the discussion of potential biological activities offer a solid foundation for researchers and drug development professionals working with this and similar molecules. Further experimental characterization is necessary to fully elucidate the specific properties and therapeutic potential of (S)-4-(Piperidin-3-yl)benzonitrile.
